Berbamine Versus EBB Derivative: Calmodulin Antagonism IC50 Comparison in Human Erythrocyte Membranes
Berbamine exhibits calmodulin (CaM) antagonist activity with an IC50 of 60 μM against CaM-stimulated Ca2+-Mg2+-ATPase in human erythrocyte membranes, whereas its synthetic derivative O-(4-ethoxybutyl)-berbamine (EBB) demonstrates a 171-fold improvement with an IC50 of 0.35 μM [1]. EBB shows specificity for CaM-dependent pathways, with no effect on CaM-independent basal Ca2+-Mg2+-ATPase, Na+-K+-ATPase, or Mg2+-ATPase at 1.0 μM [1].
| Evidence Dimension | Inhibition of CaM-stimulated Ca2+-Mg2+-ATPase activity |
|---|---|
| Target Compound Data | IC50 = 60 μM |
| Comparator Or Baseline | O-(4-ethoxybutyl)-berbamine (EBB) derivative: IC50 = 0.35 μM |
| Quantified Difference | 171-fold lower IC50 for EBB (60 / 0.35) |
| Conditions | Human erythrocyte membrane, CaM-dependent Ca2+-Mg2+-ATPase assay |
Why This Matters
Berbamine serves as the essential reference baseline for calmodulin inhibition studies; its 60 μM IC50 provides the benchmark against which novel CaM antagonist candidates are measured.
- [1] Xu YH, Liu J, Zhang SP, Liu LH. A derivative of bisbenzylisoquinoline alkaloid is a new and potential calmodulin antagonist. Biochemical and Biophysical Research Communications. 1986;140(1):461-467. View Source
